![molecular formula C10H11ClN2 B14583154 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- CAS No. 61191-04-6](/img/structure/B14583154.png)
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the fused pyrrolo[3,2-c]pyridine structure to introduce the 4-chloro and 2,3,6-trimethyl substituents.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting kinases and other enzymes.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with cellular pathways by affecting signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-c]pyridine: Lacks the chloro and methyl substituents, resulting in different chemical reactivity and biological activity.
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but without the methyl groups, which may affect its electronic properties and interactions with biological targets.
1H-Pyrrolo[2,3-b]pyridine: A different isomer with the pyridine ring fused at a different position, leading to distinct chemical and biological properties.
The uniqueness of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- lies in its specific substitution pattern, which imparts unique electronic and steric properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
61191-04-6 |
|---|---|
Molekularformel |
C10H11ClN2 |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
4-chloro-2,3,6-trimethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-5-4-8-9(10(11)12-5)6(2)7(3)13-8/h4,13H,1-3H3 |
InChI-Schlüssel |
KUYBLUSJQIDYOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C(N2)C)C)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


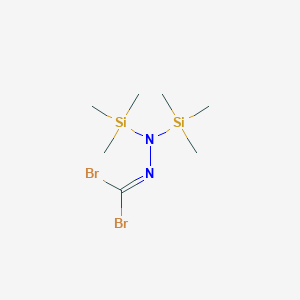
![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)
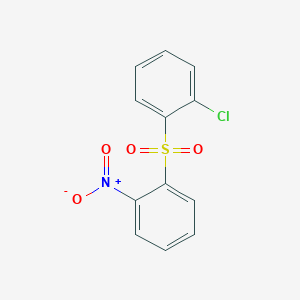
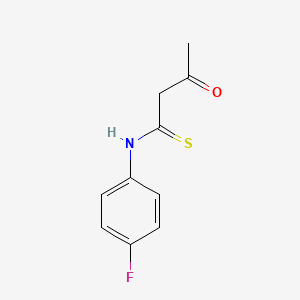


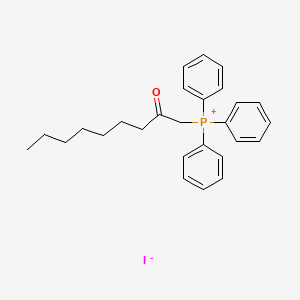
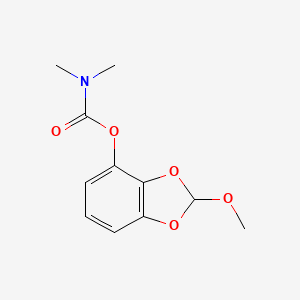
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)

![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
silane](/img/structure/B14583153.png)
